molecular formula C19H30ClNSSn B8729597 7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

Cat. No. B8729597
M. Wt: 458.7 g/mol
InChI Key: OQLOAKBBORZGFN-UHFFFAOYSA-N
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Patent
US08518945B2

Procedure details

In a round bottom flask, 7-chloro-2-iodothieno[3,2-b]pyridine (200 mg, 0.68 mmol) was suspended in THF (6 mL). The reaction mixture was cooled with a NaCl-ice bath (−12 to −8° C. internal temp) and isopropylmagnesium chloride (2.0 M in THF, 0.406 mL, 0.812 mmol) was added dropwise. The reaction mixture was stirred for 1 h at the same temperature, and then tributyltin chloride (0.29 mL, 1.08 mmol) was slowly added. The reaction mixture was allowed to warm to room temperature over ˜1 h then quenched with an aqueous solution of NH4Cl (20 mL) and extracted with EtOAc (30 mL). The organic layer was dried over Na2SO4 and evaporated to dryness. The crude residue was purified by column chromatography (SiO2-11 g-Et3N 2%, hexanes 100% 5 min, to hexanes:EtOAc, 9:1 in 15 min) to isolate 162 mg (52%) of 7-chloro-2-tributylstannanyl-thieno[3,2-b]pyridine as a colorless oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.406 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
0.29 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9](I)[S:10][C:3]=12.C([Mg]Cl)(C)C.[CH2:17]([Sn:21](Cl)([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH3:20]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Sn:21]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:17][CH2:18][CH2:19][CH3:20])[S:10][C:3]=12

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)I
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.406 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
tributyltin chloride
Quantity
0.29 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
then quenched with an aqueous solution of NH4Cl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (SiO2-11 g-Et3N 2%, hexanes 100% 5 min, to hexanes:EtOAc, 9:1 in 15 min)
Duration
15 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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